Sulfo DBCO-Amine

Descripción general

Descripción

Sulfo DBCO-Amine is a water-soluble building block containing a DBCO moiety . It can be used to derivatize carboxyl-containing molecules or activated esters (e.g., The NHS ester) with a DBCO moiety through a stable amide bond . The low mass weight will add minimal spacer to modified molecules, and the hydrophilic sulfonated spacer arm will greatly improve the water solubility of DBCO derivatized molecules .

Synthesis Analysis

Sulfo DBCO-Amine is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis

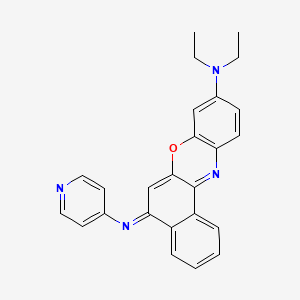

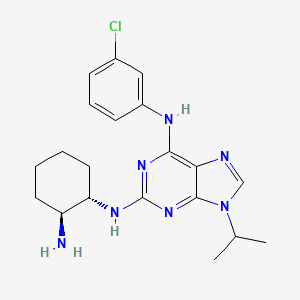

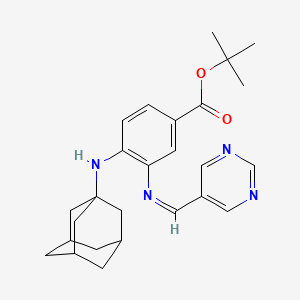

The molecular formula of Sulfo DBCO-Amine is C21H21N3O5S . It has a molecular weight of 427.5 .Chemical Reactions Analysis

Sulfo DBCO-Amine contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is commonly used for copper-free Click Chemistry reactions .Physical And Chemical Properties Analysis

Sulfo DBCO-Amine has a density of 1.47±0.1 g/cm3 . It has a pKa value of -1.59±0.50 . It is soluble in DMSO and DMF .Aplicaciones Científicas De Investigación

Protein Labeling and Crosslinking

“Sulfo DBCO-Amine” is used in protein biology for labeling and crosslinking primary amines . It reacts with primary amines, which are positively charged at physiological pH and occur predominantly on the outside surfaces of native protein tertiary structures . This makes them easy to target for conjugation with several reactive groups .

Modification of Amine-Containing Molecules

“Sulfo DBCO-Amine” is a water-soluble, amine-reactive building block used for the modification of amine-containing molecules in aqueous media . This allows for the modification of molecules without the need for organic solvents, which can be beneficial in certain biological applications.

Derivatization of Carboxyl Groups

In the presence of activators such as EDC or HATU, “Sulfo DBCO-Amine” can be used to derivatize carboxyl groups or activated esters (e.g., The NHS ester) through a stable amide bond . This can be useful in the creation of bioconjugates for various research applications.

Click Chemistry

“Sulfo DBCO-Amine” is used in click chemistry, specifically in Strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This reaction is copper-free and can be used to link azide-containing functional groups .

Synthesis of N-Heterocyclic Carbene Metal Thiolates

“Sulfo DBCO-Amine” can be used as a reagent in the synthesis of N-heterocyclic carbene metal thiolates . These compounds have potential applications in catalysis and materials science.

Bioconjugation

“Sulfo DBCO-Amine” can be used to derivatize carboxyl-containing molecules or activated esters (e.g., The NHS ester) with DBCO moiety through a stable amide bond . This process, known as bioconjugation, is commonly used in the preparation of antibody-drug conjugates for targeted drug delivery.

Mecanismo De Acción

Target of Action

Sulfo DBCO-Amine is primarily used to derivatize carboxyl-containing molecules or activated esters (e.g., NHS ester) with a DBCO moiety through a stable amide bond . The DBCO moiety is the primary target of Sulfo DBCO-Amine, and it plays a crucial role in facilitating copper-free Click Chemistry reactions .

Mode of Action

Sulfo DBCO-Amine interacts with its targets (carboxyl-containing molecules or activated esters) by forming a stable amide bond with the DBCO moiety . This interaction results in the modification of the target molecules, adding a minimal spacer due to the low mass weight of Sulfo DBCO-Amine .

Biochemical Pathways

The primary biochemical pathway affected by Sulfo DBCO-Amine is the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction . This reaction is a type of Click Chemistry, which is a reliable, high-yielding reaction that results in a stable triazole linkage .

Pharmacokinetics

The compound’s hydrophilic sulfonated spacer arm is known to greatly improve the water solubility of dbco derivatized molecules , which could potentially enhance its bioavailability.

Result of Action

The action of Sulfo DBCO-Amine results in the derivatization of target molecules with a DBCO moiety . This modification can enhance the water solubility of the derivatized molecules due to the hydrophilic sulfonated spacer arm of Sulfo DBCO-Amine .

Action Environment

Given that sulfo dbco-amine is used in copper-free click chemistry reactions , it can be inferred that the absence of copper ions in the environment could be a crucial factor for its action.

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c22-13-19(30(27,28)29)21(26)23-12-11-20(25)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14,22H2,(H,23,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNNWQSOQIRTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo DBCO-Amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)